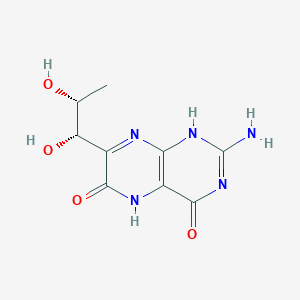
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with trifluoroacetyl groups at the 2 and 4 positions and an N,N-dimethylamino group at the 1 position. The presence of trifluoroacetyl groups imparts significant electron-withdrawing characteristics, while the N,N-dimethylamino group provides electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Introduction of Trifluoroacetyl Groups: The naphthalene is subjected to Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride to introduce trifluoroacetyl groups at the 2 and 4 positions.
Introduction of N,N-Dimethylamino Group: The resulting intermediate is then reacted with dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 1 position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trifluoroacetyl groups or the N,N-dimethylamino group.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced naphthalene derivatives.
Scientific Research Applications
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Analytical Chemistry: It can be used as a reagent or standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical reactions and material applications. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-1-(N,N-dimethylamino)naphthalene: Similar structure but with nitro groups instead of trifluoroacetyl groups.
2,4-Dichloro-1-(N,N-dimethylamino)naphthalene: Similar structure but with chloro groups instead of trifluoroacetyl groups.
2,4-Dimethyl-1-(N,N-dimethylamino)naphthalene: Similar structure but with methyl groups instead of trifluoroacetyl groups.
Uniqueness
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is unique due to the presence of trifluoroacetyl groups, which impart distinct electronic properties compared to other substituents. This makes it particularly valuable in applications requiring strong electron-withdrawing effects, such as in the development of advanced materials and in specific organic synthesis reactions.
Properties
IUPAC Name |
1-[4-(dimethylamino)-3-(2,2,2-trifluoroacetyl)naphthalen-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHEIKCAQBALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452363 |
Source


|
| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115975-33-2 |
Source


|
| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
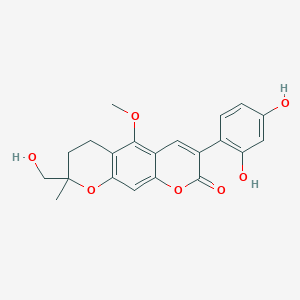


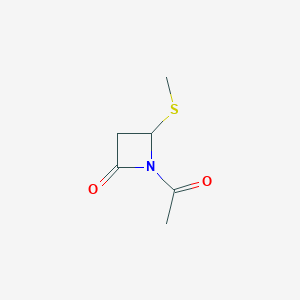
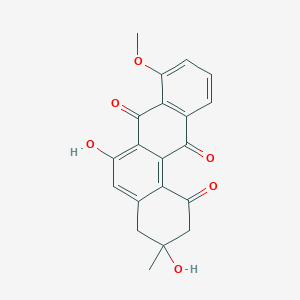

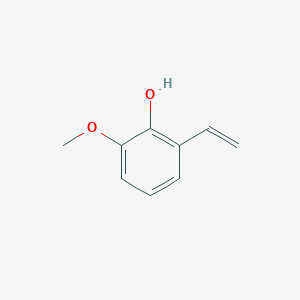
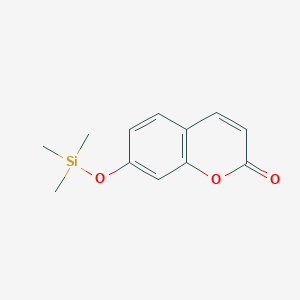
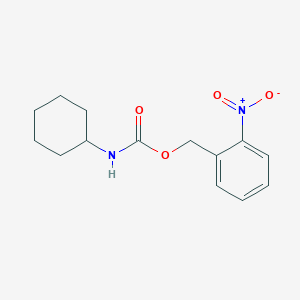

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid](/img/structure/B38106.png)
